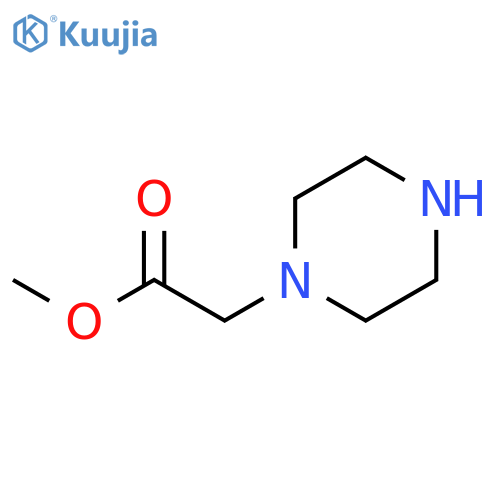Cas no 82516-17-4 (Methyl 2-(piperazin-1-yl)acetate)

82516-17-4 structure
商品名:Methyl 2-(piperazin-1-yl)acetate
CAS番号:82516-17-4
MF:C7H14N2O2
メガワット:158.198261737823
MDL:MFCD13857435
CID:708440
PubChem ID:15343158
Methyl 2-(piperazin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(piperazin-1-yl)acetate
- 1-Piperazineacetic acid methyl ester
- Methyl piperazin-1-ylacetate dihydrochloride
- piperazin-1-ylmethyl acetate
- 1-methyloxycarbonylmethylpiperazine
- methyl 2-piperazinoacetate
- Methyl piperazinoacetate
- Methyl1-piperazineacetate
- UHHVABRWHRKEPJ-UHFFFAOYSA-N
- AKOS000264325
- methyl 2-piperazin-1-ylacetate
- BS-12081
- 3-HYDROXY-5-(1H)INDAZOLECARBOXYLICACID
- EN300-42487
- 82516-17-4
- SCHEMBL2922056
- MLS004820246
- methyl piperazin-1-ylacetate
- 1-Piperazineaceticacid,methylester(9CI)
- FT-0683123
- SMR003523810
- Methyl2-(piperazin-1-yl)acetate
- 1-Piperazineacetic acid, methyl ester
- ALBB-012275
- DA-29097
- 1-piperazineacetic acid, methyl ester, dihydrochloride
-
- MDL: MFCD13857435
- インチ: InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3
- InChIKey: UHHVABRWHRKEPJ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 158.10600
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57000
- LogP: -0.66870
Methyl 2-(piperazin-1-yl)acetate セキュリティ情報
Methyl 2-(piperazin-1-yl)acetate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 2-(piperazin-1-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-42487-0.25g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 0.25g |
$123.0 | 2023-05-29 | ||
| Enamine | EN300-42487-1.0g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 1g |
$133.0 | 2023-05-29 | ||
| Enamine | EN300-42487-5.0g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 5g |
$502.0 | 2023-05-29 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-1g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 95% | 1g |
¥3038.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-100.0mg |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 95% | 100.0mg |
¥823.0000 | 2024-07-20 | |
| Enamine | EN300-42487-0.5g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 0.5g |
$128.0 | 2023-05-29 | ||
| Enamine | EN300-42487-2.5g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 2.5g |
$256.0 | 2023-05-29 | ||
| TRC | M049560-500mg |
Methyl piperazin-1-ylacetate Dihydrochloride |
82516-17-4 | 500mg |
$ 600.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-1G |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 95% | 1g |
¥ 2,785.00 | 2023-04-13 | |
| TRC | M049560-250mg |
Methyl piperazin-1-ylacetate Dihydrochloride |
82516-17-4 | 250mg |
$ 380.00 | 2022-06-04 |
Methyl 2-(piperazin-1-yl)acetate 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
82516-17-4 (Methyl 2-(piperazin-1-yl)acetate) 関連製品
- 40004-08-8(ethyl 2-(piperazin-1-yl)acetate)
- 28920-67-4(Ethyl (4-methylpiperazin-1-yl)acetate)
- 5780-70-1(Methyl 2-(4-Methylpiperazin-1-yl)acetate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:82516-17-4)Methyl 2-(piperazin-1-yl)acetate

清らかである:99%
はかる:10g
価格 ($):2016.0